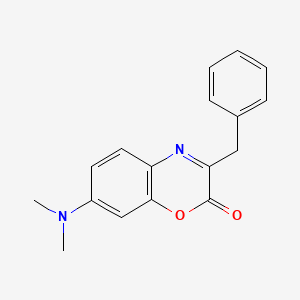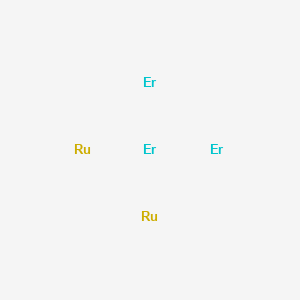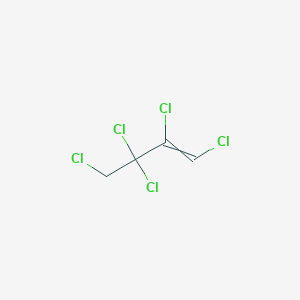
1,2,3,3,4-Pentachlorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3,4-Pentachlorobut-1-ene is an organochlorine compound characterized by the presence of five chlorine atoms attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,3,4-Pentachlorobut-1-ene can be synthesized through the chlorination of butene derivatives. One common method involves the reaction of butene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where butene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of by-products. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3,4-Pentachlorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butene oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated butene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated butene oxides.
Reduction: Less chlorinated butene derivatives.
Substitution: Hydroxylated or aminated butene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,3,4-Pentachlorobut-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2,3,3,4-Pentachlorobut-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,4-Pentachlorobut-1-ene: Similar structure but different chlorine atom arrangement.
1,2,3,4-Tetrachlorobut-1-ene: Contains one less chlorine atom.
1,2,3,3,4,4-Hexachlorobut-1-ene: Contains one additional chlorine atom.
Uniqueness
1,2,3,3,4-Pentachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated butene
Propiedades
Número CAS |
94796-72-2 |
|---|---|
Fórmula molecular |
C4H3Cl5 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
1,2,3,3,4-pentachlorobut-1-ene |
InChI |
InChI=1S/C4H3Cl5/c5-1-3(7)4(8,9)2-6/h1H,2H2 |
Clave InChI |
JVLILCTVEGXUHJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=CCl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)

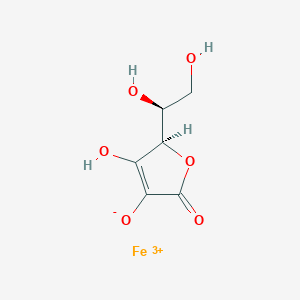

![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)


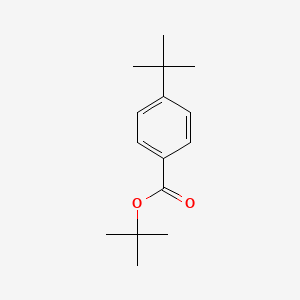
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
